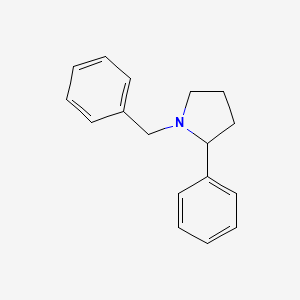1-benzyl-2-phenylpyrrolidine
CAS No.: 1025-56-5
Cat. No.: VC11997091
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1025-56-5 |
|---|---|
| Molecular Formula | C17H19N |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 1-benzyl-2-phenylpyrrolidine |
| Standard InChI | InChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |
| Standard InChI Key | CSTHCHSDLNWSOT-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-benzyl-2-phenylpyrrolidine consists of a five-membered pyrrolidine ring with a benzyl group () attached to the nitrogen atom and a phenyl group () at the adjacent carbon. This configuration creates a rigid, chiral center at the 2-position, which influences its stereochemical interactions in biological systems .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.34 g/mol | |
| Exact Mass | 237.15200 Da | |
| Partition Coefficient (LogP) | 3.96 | |
| Polar Surface Area (PSA) | 3.24 Ų |
The compound’s high LogP value indicates significant lipophilicity, favoring membrane permeability and blood-brain barrier penetration . Its low polar surface area further enhances bioavailability, a critical factor in central nervous system-targeted therapeutics .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-benzyl-2-phenylpyrrolidine typically begins with readily available benzaldehyde derivatives. A representative pathway involves:
-
Condensation: Benzaldehyde reacts with ammonium acetate and ethyl acetoacetate under acidic conditions to form a Schiff base intermediate .
-
Cyclization: The intermediate undergoes Michael addition followed by cyclization in the presence of a protic acid (e.g., ) to yield the pyrrolidine core .
-
Functionalization: Subsequent alkylation with benzyl bromide introduces the benzyl group at the nitrogen atom .
This route achieves yields exceeding 70% with purification via trituration in methanol, ensuring high purity (>95%) .
Advanced Functionalization Strategies
Recent work demonstrates the incorporation of diverse substituents at the 4-position of the pyrrolidine ring, enabling access to derivatives such as:
-
Fluorinated analogs: Treatment with diethylaminosulfur trifluoride (DAST) converts ketone intermediates to difluoro derivatives (e.g., tert-butyl 4,4-difluoro-2-phenyl-pyrrolidine-1-carboxylate) .
-
Nitrile-containing derivatives: Mesylation of hydroxyl groups followed by displacement with cyanide ions yields 3-cyano-pyrrolidines .
These modifications expand the compound’s utility in structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitor potency .
Pharmacological Applications
TRK Kinase Inhibition
1-Benzyl-2-phenylpyrrolidine derivatives exhibit nanomolar inhibitory activity against TRKA, TRKB, and TRKC isoforms. Key findings include:
-
Compound 17: A derivative featuring a ( R )-2-fluorophenylpyrrolidine moiety demonstrates an IC of 0.003 μM in Ba/F3-Tel-TRKA cells and induces tumor regression in KM12 xenograft models at 10 mg/kg/day .
-
Selectivity Profile: Optimized analogs show >50-fold selectivity over off-target kinases (e.g., ROS1, ALK), minimizing adverse effects .
Mechanism of Action
X-ray crystallography reveals that the ( R )-2-phenylpyrrolidine group occupies a hydrophobic pocket adjacent to the ATP-binding site of TRK kinases. The benzyl moiety stabilizes the DFG-out conformation, while the phenyl group engages in π-π interactions with Phe617 and Phe698 residues . This dual binding mode underpins the compound’s high affinity and specificity.
Industrial and Research Applications
Pharmaceutical Intermediates
1-Benzyl-2-phenylpyrrolidine serves as a precursor to:
-
Anticoccidial agents: Used in veterinary medicine to treat intestinal infections .
-
Dye intermediates: Facilitates the synthesis of azobenzene-based colorants .
Drug Discovery Platforms
Its modular synthesis enables rapid generation of compound libraries for high-throughput screening. Notable case studies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume